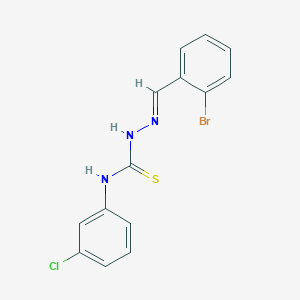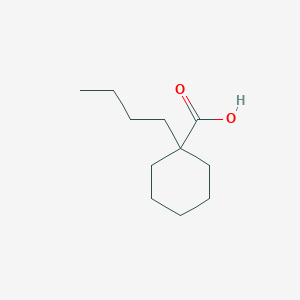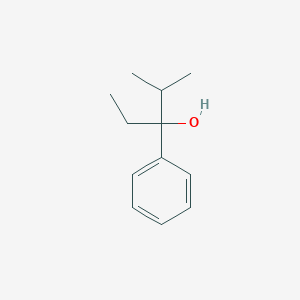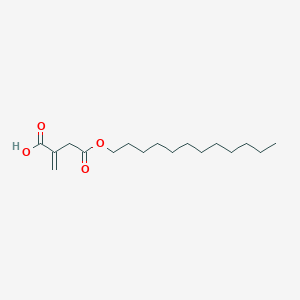
Mono-dodecyl itaconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-dodecyl itaconate is an organic compound with the molecular formula C17H30O4. It is a derivative of itaconic acid, where one of the carboxyl groups is esterified with a dodecyl group. This compound is known for its surfactant properties and is used in various industrial applications due to its ability to modify the surface properties of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mono-dodecyl itaconate can be synthesized through the esterification of itaconic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of itaconic acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Mono-dodecyl itaconate undergoes various chemical reactions, including:
Oxidation: The double bond in the itaconate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Mono-dodecyl itaconate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of mono-dispersed carbon nanotubes.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its anti-inflammatory properties due to its ability to modulate macrophage activity.
Mecanismo De Acción
Mono-dodecyl itaconate exerts its effects primarily through its surfactant properties. It can interact with various molecular targets, including cell membranes and proteins, to alter their surface characteristics. In biological systems, it can modulate the activity of macrophages by influencing the tricarboxylic acid cycle and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl itaconate
- Behenyl itaconate
- Itaconic acid mono-n-butyl ester
- Itaconic acid monomethyl ester
Comparison
Mono-dodecyl itaconate is unique due to its long dodecyl chain, which imparts distinct surfactant properties compared to shorter-chain itaconate derivatives. This makes it particularly effective in applications requiring strong surface activity and stability .
Propiedades
Fórmula molecular |
C17H30O4 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-dodecoxy-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(18)14-15(2)17(19)20/h2-14H2,1H3,(H,19,20) |
Clave InChI |
VANYYAXEJNLEOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CC(=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


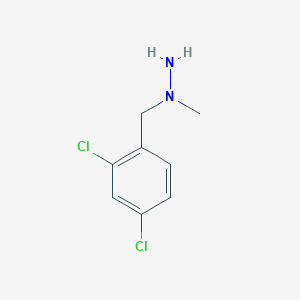

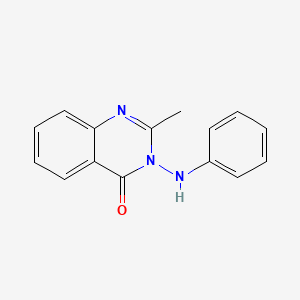

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12006639.png)


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12006657.png)
![1-(4-Methylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006678.png)
